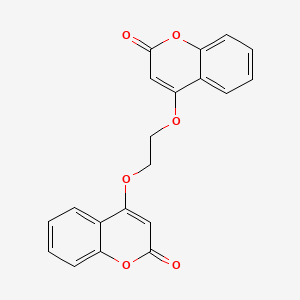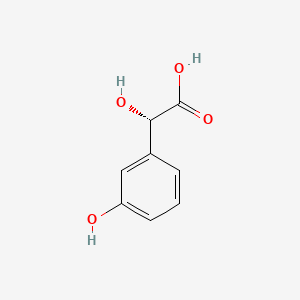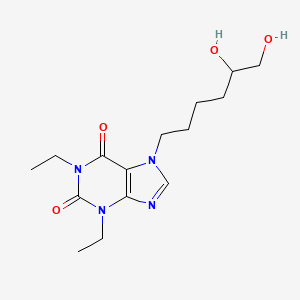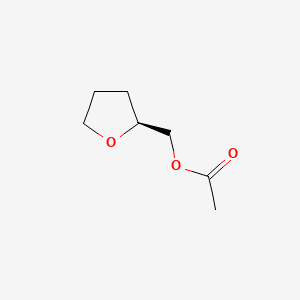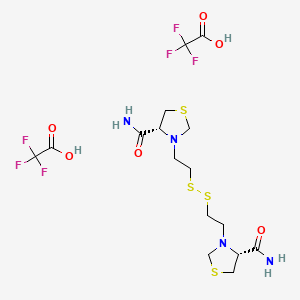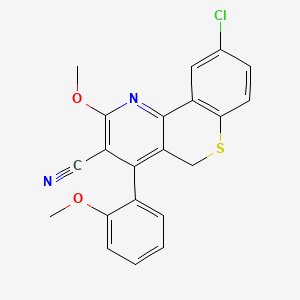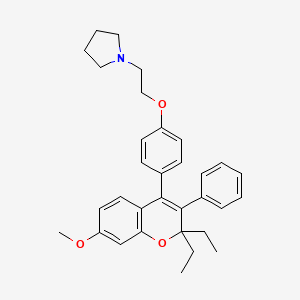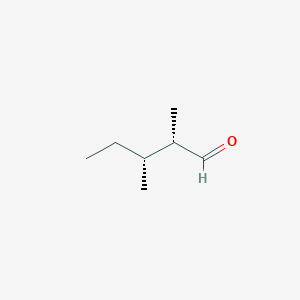
(2S,3R)-2,3-dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2,3-Dimethylpentanal is an organic compound with the molecular formula C7H14O. It is a chiral aldehyde with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its distinct structural configuration, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of stereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enantioselective synthesis using advanced catalytic systems. These methods ensure high yield and purity, which are crucial for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R)-2,3-Dimethylpentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: (2S,3R)-2,3-Dimethylpentanoic acid.
Reduction: (2S,3R)-2,3-Dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2,3-Dimethylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2S,3R)-2,3-dimethylpentanal involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, which are key intermediates in many biochemical pathways. Additionally, its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- (2S,3R)-2,3-Dimethylpentanoic acid
- (2S,3R)-2,3-Dimethylpentanol
- (2S,3R)-3-Methylglutamate
Comparison: (2S,3R)-2,3-Dimethylpentanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. Its stereochemistry also makes it a valuable compound for studying chiral interactions and enantioselective synthesis.
Eigenschaften
CAS-Nummer |
1821723-09-4 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C)C=O |
Kanonische SMILES |
CCC(C)C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



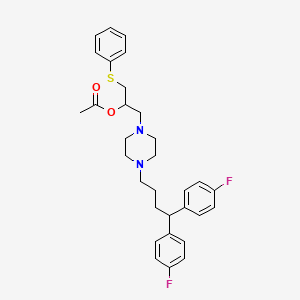
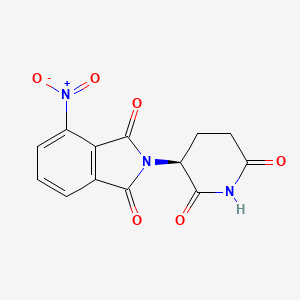
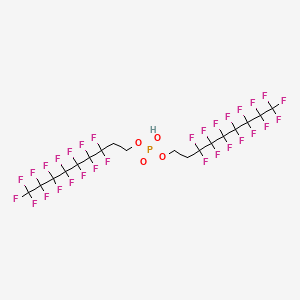

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)

